(-)-7-N-methyldibromophakellin
Description
(-)-7-N-Methyldibromophakellin is a brominated pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, primarily found in specimens collected from Papua New Guinea and Palau Island . This compound belongs to the phakellin family, characterized by a bicyclic pyrrole-imidazole core with bromine substitutions and an N-methyl group at position 5. Its structure confers unique bioactivity, including reported cytotoxicity and antimicrobial properties, though specific mechanisms remain under investigation .
Properties
Molecular Formula |
C12H13Br2N5O |
|---|---|
Molecular Weight |
403.07 g/mol |
IUPAC Name |
(1R,5S)-3-amino-7,8-dibromo-4-methyl-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-2,7,9-trien-11-one |
InChI |
InChI=1S/C12H13Br2N5O/c1-17-10-12(16-11(17)15)3-2-4-18(12)9(20)7-5-6(13)8(14)19(7)10/h5,10H,2-4H2,1H3,(H2,15,16)/t10-,12+/m0/s1 |
InChI Key |
YPAFHZXYEACLQB-CMPLNLGQSA-N |
Isomeric SMILES |
CN1[C@@H]2[C@]3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N |
Canonical SMILES |
CN1C2C3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Phakellin Derivatives
The phakellin alkaloids are distinguished by their bromination patterns and substituent groups. Key analogs of (-)-7-N-methyldibromophakellin include:
Key Findings :
- Bromination significantly influences bioactivity. This compound’s dual bromine atoms enhance its cytotoxicity compared to monobrominated analogs like (-)-7-N-methylmonobromophakellin .
- The N-methyl group at position 7 improves metabolic stability, as seen in its superior antimicrobial activity relative to non-methylated analogs such as 5-bromophakelline .
Comparison with Other Agelas Metabolites
The genus Agelas produces diverse alkaloids, including agelasines and agelagalastatin, which differ in core structure but share ecological roles (e.g., predator deterrence).
Table 2: Comparative Overview of Major Agelas Compounds
Key Findings :
- Unlike agelasines (diterpene alkaloids), this compound lacks a terpene backbone, which may limit its antiplasmodial activity but enhance target specificity in cancer cell lines .
- Agelagalastatin, a phospholipid derivative, exhibits anti-inflammatory properties absent in brominated phakellins, highlighting functional divergence within Agelas metabolites .
Research Implications and Gaps
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